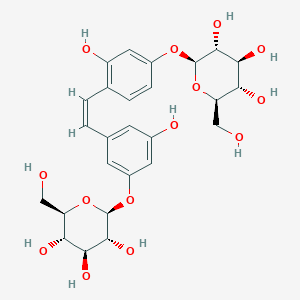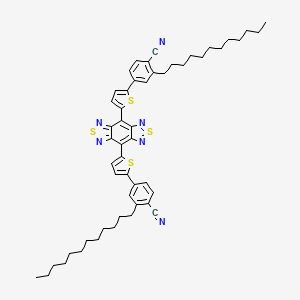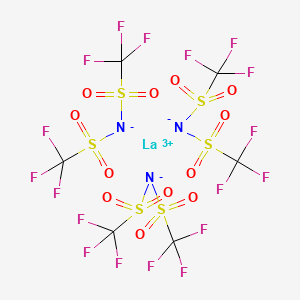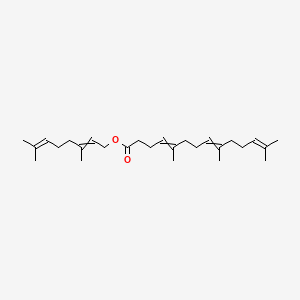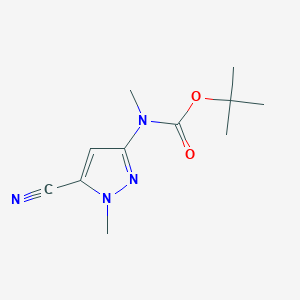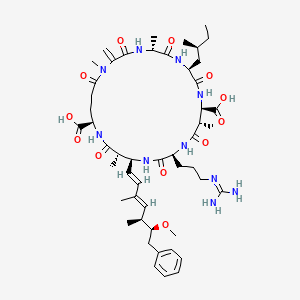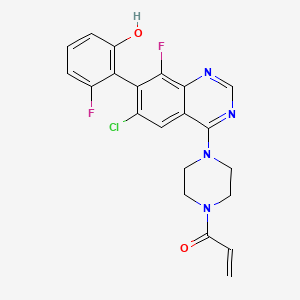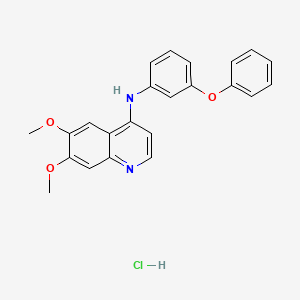
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride
Overview
Description
GW 284543 hydrochloride: is a selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5). This compound is known for its ability to reduce the phosphorylation of extracellular signal-regulated kinase 5 (ERK5) and decrease endogenous MYC protein levels . It is primarily used in scientific research to study the MEK5-ERK5 signaling pathway and its role in various cellular processes.
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride, also known as GW 284543 hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a key role in regulating synaptic transmission and plasticity in the nervous system .
Mode of Action
GW 284543 hydrochloride acts as an inhibitor of the NMDAR . It binds to the receptor and blocks the passage of ions through the channel, thereby inhibiting the receptor’s function . This results in a decrease in the excitatory synaptic transmission that is mediated by the NMDAR .
Biochemical Pathways
The inhibition of NMDARs by GW 284543 hydrochloride affects several biochemical pathways. Primarily, it disrupts the normal flow of calcium ions into the neuron, which is crucial for synaptic plasticity, including long-term potentiation and depression . These processes are essential for learning and memory .
Result of Action
The molecular and cellular effects of GW 284543 hydrochloride’s action primarily involve a reduction in the activity of NMDARs . This can lead to changes in neuronal excitability and synaptic transmission, potentially affecting various neurological processes .
Action Environment
The action, efficacy, and stability of GW 284543 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by temperature and pH . It is recommended to store the compound in a dry room at normal room temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other substances that interact with NMDARs .
Biochemical Analysis
Biochemical Properties
GW 284543 hydrochloride plays a significant role in biochemical reactions. It interacts with the MEK5 enzyme, inhibiting its function . This interaction with MEK5 leads to a reduction in pERK5 and a decrease in endogenous MYC protein .
Cellular Effects
The effects of GW 284543 hydrochloride on cells are profound. It influences cell function by impacting cell signaling pathways, specifically the MEK5 pathway . This results in changes in gene expression, particularly a decrease in MYC protein .
Molecular Mechanism
The molecular mechanism of action of GW 284543 hydrochloride involves binding interactions with the MEK5 enzyme . This binding inhibits the function of MEK5, leading to a reduction in pERK5 and a decrease in MYC protein .
Metabolic Pathways
The specific metabolic pathways that GW 284543 hydrochloride is involved in are not currently known. It is known to interact with the MEK5 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 284543 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of GW 284543 hydrochloride follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions: GW 284543 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of GW 284543 hydrochloride with modified functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
GW 284543 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the MEK5-ERK5 signaling pathway and its role in chemical reactions and processes.
Biology: Employed in cell biology research to investigate the effects of MEK5 inhibition on cellular functions, including cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical studies to explore the potential therapeutic benefits of MEK5 inhibition in various diseases, such as cancer and inflammatory disorders.
Comparison with Similar Compounds
PD 184352: Another MEK inhibitor with a different selectivity profile.
U 0126: A non-selective inhibitor of MEK1 and MEK2.
Trametinib: A selective inhibitor of MEK1 and MEK2 used in cancer therapy.
Uniqueness: GW 284543 hydrochloride is unique due to its selective inhibition of MEK5, which distinguishes it from other MEK inhibitors that target MEK1 and MEK2. This selectivity allows for more precise modulation of the MEK5-ERK5 signaling pathway, making it a valuable tool in research focused on this specific pathway .
Properties
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3.ClH/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17;/h3-15H,1-2H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMXFSNRBUGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


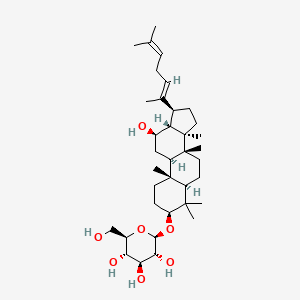
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)
